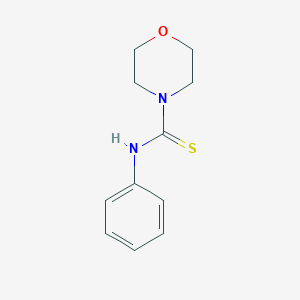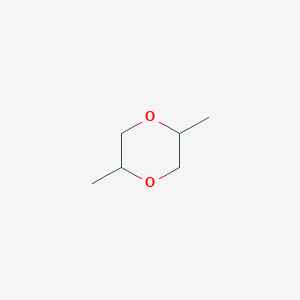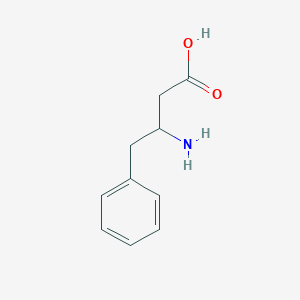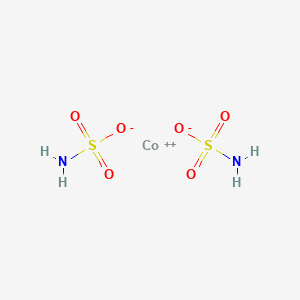
Cobaltous sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltous sulfamate, also known as cobalt(II) sulfamate, is an inorganic compound with the chemical formula Co(NH2SO3)2. It is a reddish-colored solid that is soluble in water. This compound is primarily used in electroplating and as a pigment. Its unique properties make it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobaltous sulfamate can be synthesized by reacting cobalt(II) oxide or cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cobalt(II) carbonate or cobalt(II) hydroxide in sulfamic acid. The reaction is carried out in large reactors with controlled temperature and pH to optimize yield and purity. The resulting solution is then evaporated to obtain this compound crystals .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cobalt(III) compounds.
Reduction: It can be reduced to metallic cobalt under specific conditions.
Substitution: this compound can participate in ligand substitution reactions, forming various cobalt complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like ammonia or ethylenediamine are used in substitution reactions.
Major Products Formed:
Oxidation: Cobalt(III) sulfamate.
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Cobaltous sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various cobalt complexes and catalysts.
Biology: Investigated for its potential role in biological systems and enzyme functions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Widely used in electroplating to provide a durable and corrosion-resistant coating on metals. .
Wirkmechanismus
The mechanism of action of cobaltous sulfamate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include redox reactions and ligand exchange processes, which can alter the chemical environment and biological activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) sulfate: Another cobalt(II) compound used in electroplating and as a pigment.
Cobalt(II) chloride: Used in the preparation of other cobalt compounds and as a drying agent.
Cobalt(II) nitrate: Used in the synthesis of cobalt catalysts and in analytical chemistry.
Uniqueness of Cobaltous Sulfamate: this compound is unique due to its specific solubility properties and its ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in electroplating applications where a uniform and durable coating is required. Additionally, its use as a pigment provides distinct color properties that are not easily replicated by other cobalt compounds .
Eigenschaften
CAS-Nummer |
14017-41-5 |
|---|---|
Molekularformel |
CoH3NO3S |
Molekulargewicht |
156.03 g/mol |
IUPAC-Name |
cobalt;sulfamic acid |
InChI |
InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI-Schlüssel |
VWFLTHZUCYHIEC-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |
Kanonische SMILES |
NS(=O)(=O)O.[Co] |
Color/Form |
Reddish colored solid Reddish crystalline solid |
Key on ui other cas no. |
14017-41-5 |
Physikalische Beschreibung |
Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
Soluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


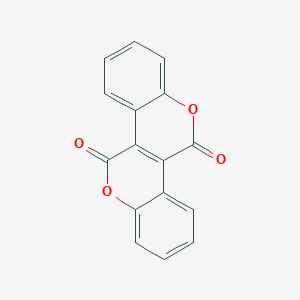
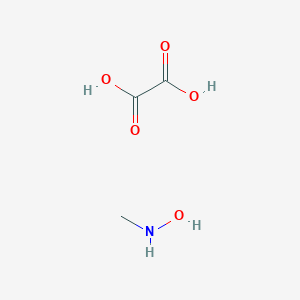
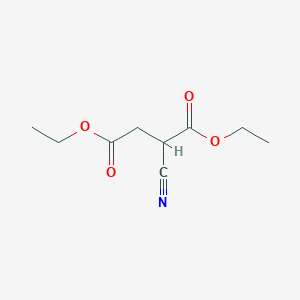
![(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B77861.png)
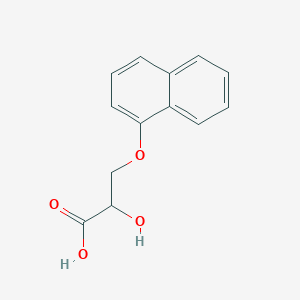
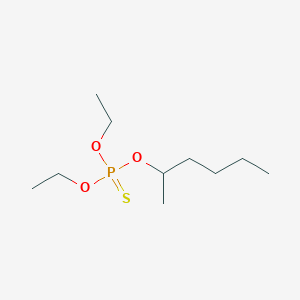
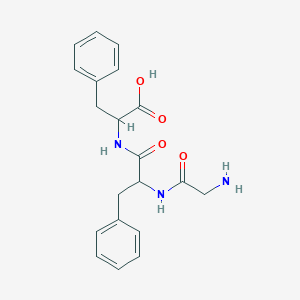
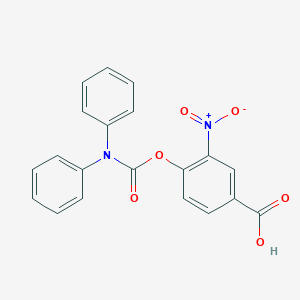
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
